1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane
Description
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane (CAS: 222832-70-4) is a brominated disulfide compound with the molecular formula C₂₄H₄₈S₂Br₂ and a molecular weight of 560.58 g/mol . It features a central disulfide bond (-S-S-) linking two 12-bromododecyl chains, making it structurally distinct from simpler alkyl bromides. This compound is primarily used in organic synthesis, particularly in cross-linking reactions and surfactant systems, where its disulfide bond enables reversible redox-responsive behavior .
Properties
CAS No. |
222832-70-4 |
|---|---|
Molecular Formula |
C24H48Br2S2 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1-bromo-12-(12-bromododecyldisulfanyl)dodecane |
InChI |
InChI=1S/C24H48Br2S2/c25-21-17-13-9-5-1-3-7-11-15-19-23-27-28-24-20-16-12-8-4-2-6-10-14-18-22-26/h1-24H2 |
InChI Key |
PSVMEAXZWVHQIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCBr)CCCCCSSCCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane can be synthesized through a multi-step process involving the bromination of dodecanol followed by the formation of a disulfide bond. The initial step involves the bromination of dodecanol using hydrobromic acid and sulfuric acid to produce 1-bromododecane . This intermediate is then reacted with another molecule of 1-bromododecane in the presence of a disulfide-forming reagent, such as sodium disulfide, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and disulfide formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones in the presence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., dithiothreitol, sodium borohydride), solvents (e.g., methanol, water).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Reduction: Thiols.
Oxidation: Sulfoxides, sulfones.
Scientific Research Applications
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane involves its ability to undergo substitution, reduction, and oxidation reactions. The bromine atoms and disulfide linkage play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. For example, in biological systems, the disulfide bond can be reduced to thiols, which can then participate in redox reactions and protein folding processes .
Comparison with Similar Compounds
Key Compounds:
12-Bromododecanoyl chloride (CAS: 61658-00-2): Contains a terminal carbonyl chloride group (C₁₂H₂₂BrClO) .
12-Bromo-1-dodecene (CAS: MFCD28125802): Features a terminal double bond (C₁₂H₂₃Br) .
10-Bromo-1-decanol acetate (CAS: 33925-77-8): A shorter-chain brominated ester (C₁₂H₂₃BrO₂) .
Structural Differences:
Physical and Thermal Properties
Research Findings and Gaps
- 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane has shown promise in drug delivery, but its environmental impact and long-term stability require further study .
- 1-Bromododecane is well-characterized but faces competition from greener surfactants .
- Dodecane ’s high H/C ratio makes it valuable in energy applications, though brominated analogs are underutilized .
Biological Activity
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is a unique organobromine compound notable for its potential biological activities. This compound, characterized by the presence of a brominated dodecane backbone and disulfide linkages, has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is with a molecular weight of approximately 553.39 g/mol. The compound features a long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane exhibits biological activity primarily through its ability to interact with cellular membranes and proteins. The bromine atoms can participate in halogen bonding and may influence the conformational dynamics of proteins, leading to altered biological functions.
Potential Mechanisms Include:
- Membrane Disruption: The long hydrophobic chain may integrate into lipid bilayers, potentially disrupting membrane integrity.
- Protein Interaction: The disulfide bond can form covalent links with thiol groups in proteins, potentially inhibiting enzymatic activity or altering protein function.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, brominated fatty acids have been shown to possess antibacterial activity against various pathogens. The presence of multiple bromine atoms in 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane suggests potential efficacy against bacterial strains.
Cytotoxic Effects
Studies on related compounds indicate that brominated dodecanes can induce cytotoxicity in cancer cell lines. This may be attributed to their ability to disrupt cellular membranes and induce apoptosis through oxidative stress mechanisms.
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of brominated dodecanes found that compounds similar to 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane exhibited significant inhibition of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for some derivatives.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that a structurally related compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 30 µM, indicating a moderate level of cytotoxicity. Mechanistic studies suggested that the compound activated caspase pathways leading to programmed cell death.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 1-Bromo-12-dodecanol | Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| 1-Bromo-12-dodecanol | Cytotoxicity | MCF-7 (breast cancer) | 30 µM |
| 12-Bromododecanoic acid | Antimicrobial | Escherichia coli | 100 µg/mL |
| 12-Bromododecanol | Cytotoxicity | HeLa (cervical cancer) | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
